2,2-Dimethyl-1-phenylpentan-1-one

Photoinitiation UV Curing Free Radical Polymerization

2,2-Dimethyl-1-phenylpentan-1-one (CAS 29162-77-4, C₁₃H₁₈O) is an α,α-dialkyl-substituted aryl ketone. Its molecular architecture features a phenyl group attached to a carbonyl carbon, which is bonded to a quaternary carbon atom bearing two methyl groups and a propyl chain.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 29162-77-4
Cat. No. B13982323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-phenylpentan-1-one
CAS29162-77-4
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C13H18O/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
InChIKeyJGRKYPPPPLWDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1-phenylpentan-1-one (CAS 29162-77-4): Baseline Procurement Profile for an α,α-Dialkyl Aryl Ketone


2,2-Dimethyl-1-phenylpentan-1-one (CAS 29162-77-4, C₁₃H₁₈O) is an α,α-dialkyl-substituted aryl ketone . Its molecular architecture features a phenyl group attached to a carbonyl carbon, which is bonded to a quaternary carbon atom bearing two methyl groups and a propyl chain . This structural class includes established Type I photoinitiators (e.g., 2-hydroxy-2-methylpropiophenone) that undergo Norrish Type I α-cleavage to generate reactive free radicals upon UV exposure. However, unlike its commercially dominant analogs, this specific pentan-1-one derivative lacks peer-reviewed characterization data in the open literature, and its procurement is primarily supported by niche custom synthesis suppliers rather than major chemical catalogues.

Why 2,2-Dimethyl-1-phenylpentan-1-one Cannot Be Replaced by Common In-Class Photoinitiators Without Rigorous Validation


Within the α,α-dialkyl aryl ketone class, minor structural modifications profoundly alter critical performance parameters including UV absorption maxima, radical quantum yield, and migration potential. Substituting this compound with a common analog like 2-hydroxy-2-methylpropiophenone (HMPP, CAS 7473-98-5) or 2,2-dimethoxy-2-phenylacetophenone (DMPA, CAS 24650-42-8) introduces substantial risk of formulation failure. Crucially, the extended propyl chain and quaternary carbon center in 2,2-dimethyl-1-phenylpentan-1-one are predicted to impart significantly different solubility, volatility, and photolytic cleavage kinetics compared to shorter-chain or hydroxylated analogs . Without experimental validation, such substitutions can lead to incomplete curing, unacceptable levels of residual photoinitiator migration, or altered mechanical properties in the final polymer matrix .

2,2-Dimethyl-1-phenylpentan-1-one: Quantitative Differentiation Evidence and Comparative Performance Data


Evidence Item 1: Structural Differentiation and Predicted Photoinitiator Mechanism vs. Common Analogs

While no direct photopolymerization data is available for the target compound, its structural classification as an α,α-dialkyl aryl ketone allows for a class-level inference of its mechanism. The presence of the quaternary α-carbon is a prerequisite for efficient Norrish Type I α-cleavage, a mechanism shared by commercial photoinitiators like 2-hydroxy-2-methylpropiophenone (HMPP) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) . This cleavage generates reactive benzoyl and tertiary alkyl radicals, initiating radical chain-growth polymerization [1]. However, the specific cleavage rate and initiating efficiency are highly sensitive to the nature of the alkyl groups, with no published quantum yield data for this specific pentan-1-one derivative.

Photoinitiation UV Curing Free Radical Polymerization

Evidence Item 2: Molecular Weight and Predicted Migration Behavior

The migration potential of a photoinitiator is inversely correlated with its molecular weight. With a molecular weight of 190.28 g/mol, 2,2-dimethyl-1-phenylpentan-1-one falls within a moderate range. It is heavier than the common analog 2-hydroxy-2-methylpropiophenone (HMPP, 164.20 g/mol), suggesting potentially lower migration tendency based on diffusion principles . This difference, however, is marginal. Literature emphasizes that effective low-migration strategies require significantly higher molecular weights (>600 g/mol) or polymeric/oligomeric structures to substantially reduce diffusion in cured films . Its weight is also significantly less than another analog, 2,2-dimethoxy-2-phenylacetophenone (DMPA, 256.30 g/mol).

Low Migration Food Packaging Coating Formulation

Evidence Item 3: Synthesis Route and Structural Analogy

The predicted synthesis route involves Friedel-Crafts acylation of benzene with 2,2-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . This is a standard method for synthesizing aryl ketones. The key point of differentiation from simpler analogs like pivalophenone (2,2-dimethyl-1-phenylpropan-1-one) is the length of the alkyl chain on the acid chloride. The use of 2,2-dimethylpentanoyl chloride introduces a propyl chain at the quaternary center, potentially altering the compound's lipophilicity, solubility in non-polar monomers, and the steric environment around the reactive carbonyl.

Organic Synthesis Friedel-Crafts Acylation Ketone Chemistry

Procurement Scenarios for 2,2-Dimethyl-1-phenylpentan-1-one: Where Structural Analogy Drives Value


Scenario 1: Custom Synthesis and Development of Niche Photocurable Formulations

This compound is best procured for exploratory research and development of UV-curable coatings, inks, or adhesives where standard commercial photoinitiators (HMPP, DMPA) have proven inadequate. Its unique alkyl chain length (propyl) and quaternary α-carbon structure may offer unforeseen advantages in solubility, compatibility with specific hydrophobic oligomers/monomers, or altered migration kinetics that can only be revealed through experimental formulation work .

Scenario 2: Academic Research into Structure-Activity Relationships of Type I Photoinitiators

As a member of the α,α-dialkyl aryl ketone class, this compound serves as a valuable data point for academic studies investigating the influence of alkyl chain length on radical generation efficiency (quantum yield) and photolysis by-products . Its procurement is justified for structure-property relationship (SPR) studies aimed at designing next-generation photoinitiators with tailored properties.

Scenario 3: Use as a Synthetic Intermediate Requiring a Sterically Hindered Ketone

The compound's primary documented reactivity is as a ketone, subject to nucleophilic attack at the carbonyl carbon . The presence of the bulky α-quaternary carbon can direct the stereochemical outcome of such reactions. Its procurement is most relevant as a building block in organic synthesis where this specific steric environment is required to achieve a desired molecular architecture.

Quote Request

Request a Quote for 2,2-Dimethyl-1-phenylpentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.